
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound with a molecular formula of C15H11BrO2 It is a derivative of benzophenone, where the phenyl groups are substituted with a bromine atom and a propane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzophenone followed by the introduction of the propane-1,3-dione moiety. One common method involves the Friedel-Crafts acylation of 2-bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-bromoacetophenone is then subjected to a Claisen condensation with ethyl acetate to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation and Claisen condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the bromine and propane-1,3-dione moieties.
2-Bromoacetophenone: A precursor in the synthesis of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione.
1-Indanone: A structurally related compound with a broad range of biological activities.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a propane-1,3-dione moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11BrO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
FOYARDQRQXBRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


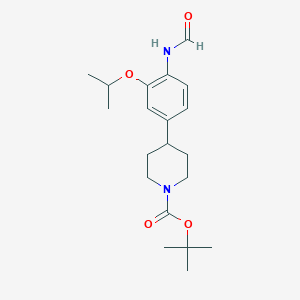
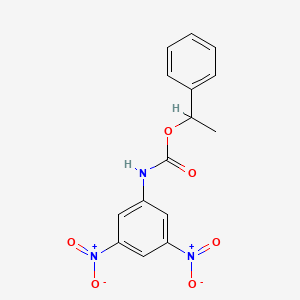
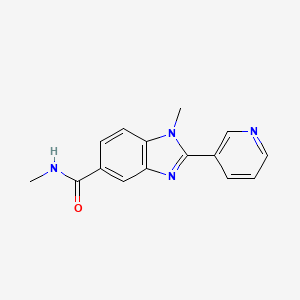
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
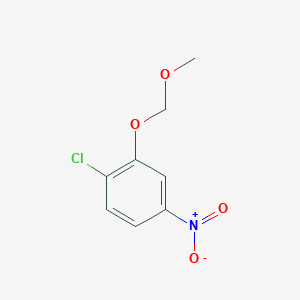
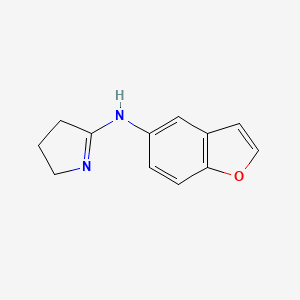



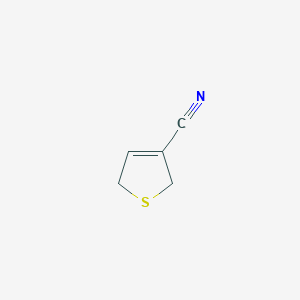


![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

